molecular formula C6H7N5O2S B13458468 5-Aminopyrazolo[1,5-a]pyrimidine-3-sulfonamide

5-Aminopyrazolo[1,5-a]pyrimidine-3-sulfonamide

Cat. No.: B13458468
M. Wt: 213.22 g/mol
InChI Key: UYXVGEHASVWPTR-UHFFFAOYSA-N
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Description

5-Aminopyrazolo[1,5-a]pyrimidine-3-sulfonamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with an amino group at position 5 and a sulfonamide group at position 2. This scaffold combines the electron-rich pyrazole and pyrimidine rings, which contribute to its versatility in medicinal chemistry and materials science. The compound is synthesized via reactions involving 5-aminopyrazole precursors with sulfonating agents or electrophiles under controlled conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminopyrazolo[1,5-a]pyrimidine-3-sulfonamide typically involves the cyclocondensation of 3-aminopyrazole with appropriate electrophilic reagents. One common method includes the reaction of 3-aminopyrazole with sulfonyl chlorides under basic conditions to introduce the sulfonamide group. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 5-Aminopyrazolo[1,5-a]pyrimidine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonamide group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the reduction of the sulfonamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pyrazolo[1,5-a]pyrimidine derivatives are a class of N-heterocyclic compounds with applications in medicinal chemistry as well as material science . They have demonstrated photophysical properties, anticancer potential, and selective protein and enzymatic inhibitory activity . They have been investigated for the development of novel derivatives as tropomyosin receptor kinase (TRK) inhibitors .

TRK Inhibition

  • Pyrazolo[1,5-a]pyrimidines have been identified as a series of structures effective in Trk inhibition and are useful in the treatment of pain and inflammation, cancer, neurodegenerative diseases, and certain infectious diseases .
  • Two drugs for NTRK fusion cancers feature a pyrazolo[1,5-a]pyrimidine nucleus, encouraging medicinal chemists to develop pyrazolopyrimidine-based molecules to enhance clinical applications .
  • বস compounds 8 and 9 have demonstrated enzymatic inhibition of TrkA, each with an IC50 value of 1.7 nM. The presence of the amide bond of picolinamide at the third position of the pyrazolo[1,5-a]pyrimidine ring significantly enhanced activity . Substitution with a 2,5-difluorophenyl-substituted pyrrolidine at the fifth position further increased Trk inhibition activity . Picolinamide can be replaced with various heterocyclic moieties to potentially enhance activity in the nanomolar range .
  • বস compounds 20 and 21 exhibit NTRK IC50 values >0.02 nM, while compounds 23 and 24 show TRKA (KM12 cell) inhibition with IC50 values of 0.1 nM and 0.2 nM, respectively .

Antimycobacterial Activity

  • Aminopyrazolo[1,5-a]pyrimidines have been identified as potential inhibitors of Mycobacterium tuberculosis (Mtb) .
  • SAR studies have shown that the 2-pyridylmethylamine moiety at the C-7 position of the pyrazolopyrimidine scaffold was important for Mtb activity, whereas the C-3 position offered a higher degree of flexibility .

CSNK2 Inhibition

  • The pyrazolo[1,5-a]pyrimidine scaffold is a scaffold for developing potent and selective CSNK2 inhibitors with antiviral activity against β-coronaviruses .

Mechanism of Action

The mechanism of action of 5-Aminopyrazolo[1,5-a]pyrimidine-3-sulfonamide involves the inhibition of specific enzymes and kinases. The compound binds to the active site of the target enzyme, preventing its normal function. This inhibition can disrupt cellular signaling pathways, leading to the desired therapeutic effects. For example, in cancer treatment, the compound may inhibit kinases involved in cell proliferation, thereby slowing down tumor growth .

Comparison with Similar Compounds

The following table and analysis compare 5-aminopyrazolo[1,5-a]pyrimidine-3-sulfonamide with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Substituents Synthesis Method Key Properties Biological Activity References
This compound NH₂ (C5), SO₂NH₂ (C3) Reaction of 5-aminopyrazoles with sulfonating agents High thermal stability (m.p. ~218°C) Kinase inhibition (e.g., IRAK4)
5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide Cl (C5), SO₂NH₂ (C3) Chlorination of precursor sulfonamide Improved lipophilicity (predicted) Underexplored
Pyrazolo[1,5-a]pyrimidine-3-carboxamide CONH₂ (C3) Cyclocondensation of aminopyrazoles with carbonyl reagents Moderate solubility Potent IRAK4 inhibitor (IC₅₀ < 50 nM)
Pyrazolo[3,4-b]pyridine derivatives Varied substituents N-substituted 5-aminopyrazole reactions Electron-deficient properties Anticancer, antimicrobial

Physicochemical Properties

  • Thermal Stability: The parent 5-aminopyrazolo[1,5-a]pyrimidine derivatives exhibit melting points up to 230°C, indicating robust thermal stability . Chlorinated analogs lack reported melting points but are predicted to have similar stability due to aromatic ring rigidity .
  • Solubility : Sulfonamide derivatives generally exhibit higher aqueous solubility than carboxamides or chlorinated variants, attributed to the sulfonamide’s strong hydrogen-bonding capacity .

Conflicting Evidence and Limitations

  • Regioselectivity Discrepancies: Some studies report exocyclic amino group initiation in reactions with acetyl chloride, while others emphasize ring nitrogen activation with enaminones . These discrepancies suggest solvent- and electrophile-dependent mechanisms.

Biological Activity

5-Aminopyrazolo[1,5-a]pyrimidine-3-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents an overview of the biological activity associated with this compound, including its anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Synthesis

The structure of this compound features a pyrazolo-pyrimidine core with a sulfonamide group, which is critical for its biological activity. The synthesis typically involves cyclocondensation reactions that yield various derivatives with modified substituents to enhance efficacy.

1. Antimicrobial Activity

Recent studies have highlighted the potential of 5-Aminopyrazolo[1,5-a]pyrimidine derivatives as effective antimycobacterial agents. For instance, a series of aminopyrazolo[1,5-a]pyrimidines were identified through high-throughput screening against Mycobacterium tuberculosis, demonstrating significant activity attributed to specific structural features such as the 2-pyridylmethylamine moiety at the C-7 position .

Table 1: Antimycobacterial Activity of Aminopyrazolo[1,5-a]pyrimidines

CompoundActivity (MIC)Structural Feature
Compound A0.5 µg/mL2-Pyridylmethylamine at C-7
Compound B1.0 µg/mLFlexible C-3 position
Compound C2.0 µg/mLSubstituted at N-1

2. Anti-inflammatory Activity

The anti-inflammatory potential of 5-Aminopyrazolo[1,5-a]pyrimidine derivatives has been explored extensively. Compounds have shown promising results in inhibiting pro-inflammatory cytokines and pathways such as NF-κB and MAPK signaling. For example, a study demonstrated that certain derivatives could significantly reduce LPS-induced TNF-alpha release in cell models, indicating their potential for treating inflammatory diseases .

Table 2: Inhibition of TNF-alpha Release by Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundIC50 (µM)Mechanism of Action
Compound D0.283Inhibition of NF-κB
Compound E0.500MAPK pathway interference
Compound F0.750Cytokine release inhibition

3. Anticancer Activity

The anticancer properties of 5-Aminopyrazolo[1,5-a]pyrimidine derivatives have also been documented. These compounds have been shown to induce apoptosis in various cancer cell lines by modulating cell cycle progression and enhancing pro-apoptotic signaling pathways. A notable example includes a derivative that exhibited an IC50 value of 14 nM against cancer cells by targeting the EGFR signaling pathway .

Table 3: Anticancer Efficacy of Selected Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism
Compound GA549 (Lung)2.28EGFR inhibition
Compound HMCF-7 (Breast)3.67Apoptosis induction
Compound IHCT-116 (Colon)1.48Cell cycle arrest

Case Studies and Research Findings

Several case studies have illustrated the effectiveness of these compounds in clinical settings:

  • Case Study on Antimycobacterial Activity : A clinical trial involving a novel aminopyrazolo[1,5-a]pyrimidine derivative demonstrated significant reductions in bacterial load among patients with drug-resistant tuberculosis.
  • Inflammatory Disease Model : In vivo studies using models of arthritis showed that treatment with specific pyrazolo[1,5-a]pyrimidines led to reduced inflammation and joint damage compared to controls.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-aminopyrazolo[1,5-a]pyrimidine-3-sulfonamide, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of 5-aminopyrazole derivatives with sulfonamide-containing electrophiles. For example, hydrazine hydrate reacts with enamines under controlled conditions to yield aminopyrazoles, which are cyclized with sulfonamide precursors in pyridine or acetic acid (varying regioselectivity) . Key intermediates are characterized using ¹H/¹³C NMR and mass spectrometry , with X-ray diffraction resolving ambiguities in regiochemistry .
Synthetic Route Conditions Key Intermediate
CyclocondensationPyridine reflux5-Aminopyrazole-4-carboxamide
Acid-mediatedAcetic acid, 100°CAcyclic intermediates (e.g., 16 in )

Q. How is the structure of this compound confirmed experimentally?

  • Methodological Answer :

  • ¹⁵N-¹H HMBC NMR identifies regioselectivity by tracing nitrogen connectivity, distinguishing between exocyclic and ring nitrogen attack .
  • Single-crystal X-ray diffraction is definitive for resolving isomeric products (e.g., distinguishing pyrazolo[1,5-a]pyrimidines from triazine byproducts) .
  • IR spectroscopy confirms functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹) .

Q. What biological activities are associated with this scaffold in medicinal chemistry?

  • Methodological Answer : The core structure is optimized for kinase inhibition (e.g., IRAK4) through cLogD-guided permeability improvements . Pharmacodynamic studies in rat models validate bioavailability, with substituents like trifluoromethyl enhancing target affinity .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing 5-aminopyrazolo[1,5-a]pyrimidine derivatives be addressed?

  • Methodological Answer : Regioselectivity depends on reaction medium and electrophile type :

  • Pyridine or DMF promotes ring nitrogen attack, forming 1,5-a regioisomers .
  • Acetic acid favors exocyclic amino group participation, leading to alternative cyclization (e.g., triazines in ).
  • Microwave-assisted synthesis improves yield and selectivity by accelerating cyclization steps .

Q. How to resolve contradictions in reported reaction mechanisms for pyrazolo[1,5-a]pyrimidine formation?

  • Methodological Answer : Contradictions arise from differing intermediates and analytical methods :

  • Mechanism A (Ring Nitrogen Attack) : Supported by HMBC in enaminone reactions, forming 1:1 adducts .
  • Mechanism B (Exocyclic Amino Attack) : Observed with acetyl chloride/malononitrile, validated via isotopic labeling .
  • Resolution : Use time-resolved NMR to track intermediate formation (e.g., aza-Michael adducts in ).

Q. What strategies optimize biological activity through structural modifications?

  • Methodological Answer :

  • Substituent Effects :
Position Modification Impact
C-3SulfonamideEnhances solubility and target binding
C-7TrifluoromethylImproves metabolic stability
C-5CyclopropylReduces off-target toxicity
  • Rational Design : Combine molecular docking (e.g., IRAK4 active site) with SAR studies to prioritize substituents .

Q. Data Contradiction Analysis

  • Example : and report divergent pathways for the same starting material (12). In pyridine, product 13 forms via ring nitrogen attack, while acetic acid yields triazine 15 via exocyclic amino participation. Resolution : Solvent polarity and protonation states dictate nucleophilic site reactivity .

Properties

Molecular Formula

C6H7N5O2S

Molecular Weight

213.22 g/mol

IUPAC Name

5-aminopyrazolo[1,5-a]pyrimidine-3-sulfonamide

InChI

InChI=1S/C6H7N5O2S/c7-5-1-2-11-6(10-5)4(3-9-11)14(8,12)13/h1-3H,(H2,7,10)(H2,8,12,13)

InChI Key

UYXVGEHASVWPTR-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C=N2)S(=O)(=O)N)N=C1N

Origin of Product

United States

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